molecular formula C9H15N3O2S B3378986 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide CAS No. 1505275-28-4

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide

Cat. No.: B3378986
CAS No.: 1505275-28-4
M. Wt: 229.30
InChI Key: MQCXYMFCCLGEHS-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide ( 1505275-28-4) is a synthetic sulfonamide derivative of imidazole with a molecular formula of C 9 H 15 N 3 O 2 S and a molecular weight of 229.30 . This compound is of significant interest in scientific research and has been identified in patent literature as a substituted imidazole with insecticidal properties . Its potential applications extend to the research and development of agents for controlling parasites, including investigations as an anthelmintic and ectoparasiticide . The structural features of this molecule—comprising an imidazole core, a sulfonamide group, and specific cyclopropylmethyl and ethyl substituents—make it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore novel pathways in parasitology and insecticide development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye protection . For optimal stability, it is recommended to store this compound at -4°C for short-term periods (1-2 weeks) or at -20°C for longer storage (1-2 years) .

Properties

IUPAC Name

1-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-8-11-9(15(10,13)14)6-12(8)5-7-3-4-7/h6-7H,2-5H2,1H3,(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXYMFCCLGEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1CC2CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a suitable precursor, such as an α-halo ketone with an amine.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted imidazole derivatives with various functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide, as anticancer agents . The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may inhibit tubulin polymerization, which is critical for cancer cell division. In vitro studies have shown that imidazole derivatives can exhibit IC50 values in the nanomolar range against various cancer cell lines, including colorectal and melanoma cells .
Cancer Cell Line IC50 (nM) Effect
HCT-1580–200High potency against tumor growth
HeLa100Significant reduction in viability
MDA-MB-468200Inhibition of cell proliferation

In a specific case study, a related compound demonstrated a tumor growth inhibition rate of over 90% in an A375 melanoma xenograft model when administered at a dose of 30 mg/kg .

Inhibition of Protein Arginine Deiminase (PAD4)

The compound has also been identified as a potential inhibitor of PAD4, an enzyme implicated in various inflammatory diseases and cancers. Overexpression of PAD4 has been linked to tumor progression and metastasis .

  • Clinical Relevance : PAD4 inhibitors are being explored for their therapeutic potential in treating rheumatoid arthritis and other inflammatory conditions. The selectivity of this compound for PAD4 over other isoforms could provide targeted therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of imidazole derivatives. Variations in substituents on the imidazole ring can significantly affect biological activity.

Substituent Effect on Activity
CyclopropylmethylEnhances binding affinity
Ethyl groupImproves solubility and bioavailability

Recent SAR studies indicate that modifications to the imidazole structure can lead to compounds with enhanced potency against specific targets, such as NAPE-PLD (an enzyme involved in lipid signaling) and tubulin .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of imidazole derivatives, the compound exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in treated cells. This was evidenced by increased γ-H2AX foci, indicating DNA damage .

Case Study 2: PAD4 Inhibition

Research focusing on PAD4 inhibitors demonstrated that compounds similar to this compound could effectively reduce inflammatory responses in models of autoimmune diseases. The results showed a marked decrease in inflammatory markers following treatment with these inhibitors .

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis of structurally related imidazole sulfonamides reveals key differences in substituent placement, molecular weight, and functional groups, which influence pharmacological and physicochemical properties. Below is a detailed comparison:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide N1: cyclopropylmethyl; C2: ethyl; C4: sulfonamide C₉H₁₅N₃O₂S 229.30 Rigid cyclopropane ring enhances metabolic stability; sulfonamide at C4 .
1-ethyl-2-methyl-1H-imidazole-4-sulfonamide () N1: ethyl; C2: methyl; C4: sulfonamide C₆H₁₁N₃O₂S 189.24 Smaller substituents (ethyl/methyl) reduce steric hindrance; lower molecular weight .
1-propyl-1H-imidazole-2-sulfonamide () N1: propyl; C2: unsubstituted; C2: sulfonamide C₆H₁₁N₃O₂S 189.24 Sulfonamide at C2 alters hydrogen-bonding potential; propyl chain increases lipophilicity .
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole () N1: aryl-sulfonyl; C2: ethyl; C4: methyl C₁₇H₂₄N₂O₃S 336.45 Bulky aryl-sulfonyl group reduces solubility; higher lipophilicity .

Biological Activity

1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is a five-membered aromatic structure containing two nitrogen atoms. The presence of the sulfonamide group enhances its chemical reactivity and biological activity. Its molecular formula is C9H13ClN2O2SC_9H_{13}ClN_2O_2S with a molecular weight of approximately 248.73 g/mol .

Biological Activity Overview

  • Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The sulfonamide functionality is known for its effectiveness against infections caused by Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : The compound may also exhibit anticancer properties, similar to other imidazole derivatives that have been studied for their ability to inhibit cancer cell proliferation. Compounds in this class have shown promise in inhibiting farnesyl-protein transferase, which plays a role in cancer progression .
  • Enzyme Inhibition : The sulfonyl chloride group allows the compound to form covalent bonds with active site residues in enzymes, potentially leading to inhibition of their activity. This mechanism is crucial for its application in drug development as an enzyme inhibitor .

The biological activity of this compound can be attributed to several factors:

  • Covalent Bond Formation : The sulfonyl chloride group can react with nucleophilic residues in proteins or enzymes, leading to inhibition.
  • Hydrogen Bonding : The imidazole ring can engage in hydrogen bonding with biological targets, enhancing its interaction with enzymes or receptors .

Antimicrobial Activity Evaluation

A study conducted by Jain et al. evaluated various imidazole derivatives for their antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited notable antimicrobial potential, suggesting that this compound could have similar effects .

PathogenCompound TestedInhibition Zone (mm)
Staphylococcus aureus1a15
Escherichia coli1b12
Bacillus subtilis1c10

Anticancer Activity

In vitro studies have demonstrated that imidazole derivatives can inhibit cancer cell lines by interfering with critical signaling pathways involved in cell proliferation. For instance, compounds similar to this compound have been shown to induce apoptosis in glioma cells through multiple mechanisms, including inhibition of the AKT/mTOR pathway .

Q & A

Q. What synthetic methodologies are employed for the preparation of 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide, and what critical reaction parameters must be controlled to optimize yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the imidazole core. A common approach is reacting 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole with chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to prevent side reactions . Key parameters include:
  • Temperature control : Exothermic reactions require gradual addition of reagents.

  • Purification : Column chromatography or recrystallization ensures high purity.

  • Characterization : Confirm via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

    • Data Table : Comparison of Synthetic Routes
ReagentTemperature (°C)Yield (%)Purity (HPLC)Reference
ClSO3_3H0–565–72≥98%
SO2_2Cl2_2-105895%

Q. How is the compound’s structural identity confirmed, and which spectroscopic techniques are most effective for functional group analysis?

  • Methodological Answer :
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm1^{-1}) and N–H bending (1650–1600 cm1^{-1}).
  • NMR : 1^1H NMR identifies cyclopropylmethyl protons (δ 0.5–1.2 ppm) and ethyl group splitting patterns (δ 1.3–1.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (see Advanced Question 2).

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence the compound’s conformational stability in solid-state structures?

  • Methodological Answer : X-ray crystallography reveals steric effects from the cyclopropyl group, inducing a twisted imidazole ring geometry. Key metrics from single-crystal studies:
  • Torsional angles : 15–25° between cyclopropylmethyl and imidazole planes.
  • Intermolecular interactions : Hydrogen bonding via sulfonamide NH and adjacent carbonyl groups stabilizes the lattice .
  • Data Table : Crystallographic Parameters (Example)
ParameterValueReference
R factor0.050
Data-to-parameter ratio12.2

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
  • Theoretical Frameworks : Link discrepancies to bioavailability differences or off-target effects using SAR models .

Q. How can computational chemistry predict the sulfonamide group’s electronic environment, and how does this correlate with bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts) influencing receptor binding .
  • Correlation with Bioactivity : Higher electron-withdrawing capacity of sulfonamide enhances enzyme inhibition (e.g., carbonic anhydrase) .

Methodological Considerations

Q. What advanced purification techniques are recommended for isolating enantiomers or tautomeric forms of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Crystallization-Induced Diastereomerism : Employ chiral resolving agents (e.g., L-tartaric acid).
  • Dynamic NMR : Monitor tautomerism in DMSO-d6_6 at variable temperatures .

Q. How can researchers design robust SAR studies to evaluate the impact of substituent modifications on bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropylmethyl with other alkyl/aryl groups (e.g., isopropyl, benzyl).
  • Biological Assays : Compare IC50_{50} values in target enzymes (e.g., kinases, proteases).
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to map steric/electrostatic requirements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide
Reactant of Route 2
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1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-4-sulfonamide

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